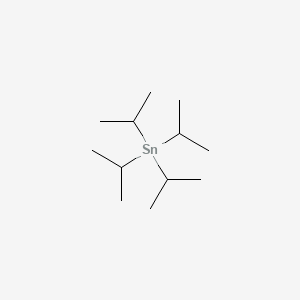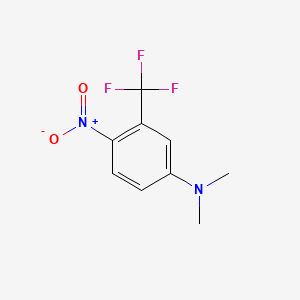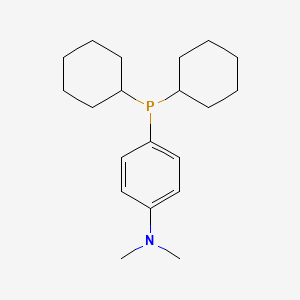
2-(2-Thiényl)benzothiazole
Vue d'ensemble
Description
2-(2-Thienyl)benzothiazole is a compound with the CAS Number: 34243-38-4 and a molecular weight of 217.32 . It has a linear formula of C11H7NS2 .
Synthesis Analysis
The synthesis of 2-(2-Thienyl)benzothiazole involves the condensation of ortho-aminothiophenol with 2-thenoyl chloride in 1-methyl-2-pyrrolidone .Molecular Structure Analysis
The Inchi Code of 2-(2-Thienyl)benzothiazole is 1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H .Chemical Reactions Analysis
2-(2-Thienyl)benzothiazole undergoes reactions of electrophilic (nitration, bromination, oxymethylation, formylation, acylation) and radical (nitration, arylation) substitution .Applications De Recherche Scientifique
Synthèse Organique
Les dérivés de benzothiazole, y compris le 2-(2-Thiényl)benzothiazole, sont largement utilisés en synthèse organique . Les propriétés du groupe benzothiazole sont fortement affectées par la nature et la position des substitutions . Les approches synthétiques de ces hétérocycles incluent à la fois des réactions traditionnelles en plusieurs étapes et des procédés d'économie atomique en une seule étape utilisant des principes de chimie verte et des réactifs facilement disponibles .
Produits Industriels et de Consommation
De nombreux dérivés de benzothiazole sont utilisés dans divers produits industriels et de consommation . Par exemple, ils sont utilisés comme accélérateurs de vulcanisation et antioxydants .
Activité Pharmacologique
Le this compound et ses dérivés ont un large spectre d'activité biologique. Ils sont des motifs clés d'une large gamme de composés biologiquement actifs, notamment antitumoraux , antimicrobiens , antiviraux , antibactériens , antifongiques , antiparasitaires , antioxydants , antidiabétiques , immunomodulateurs , et agents anti-inflammatoires .
Développement de Médicaments
Certains dérivés pharmacologiquement importants de benzothiazole substitués en C-2, tels que l'antidiabétique Fortress, les médicaments anticancéreux Zopolrestat et GW 608-lys 38, et l'antiseptique Haletazol, ont trouvé une application en tant que médicaments disponibles dans le commerce .
Matériaux Fluorescents
Le this compound et ses dérivés sont utilisés comme matériaux fluorescents . Par exemple, les dérivés de 2-(benzothiazol-2-yl)-phényl-β-D-galactopyranoside agissent comme des substrats de teinture de pigment fluorescent .
Dispositifs Électroluminescents
Les dérivés de benzothiazole sont également utilisés dans les dispositifs électroluminescents en raison de leurs propriétés uniques . Ils sont utilisés comme émetteurs électroluminescents dans les OLED .
Inhibiteurs Enzymatiques
Les dérivés de benzothiazole sont utilisés comme inhibiteurs enzymatiques . Il a été constaté qu'ils inhibaient diverses enzymes, contribuant à leur large éventail d'activités biologiques .
Régulateurs de Croissance des Plantes
Les dérivés de benzothiazole sont utilisés comme régulateurs de croissance des plantes . Il a été constaté qu'ils régulent la croissance de diverses plantes, contribuant à leurs applications agricoles .
Safety and Hazards
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to interact with a variety of biological targets, including enzymes in the bcl-2 family . These enzymes play a key role in apoptosis, a process of programmed cell death .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been found to influence the mitochondrial apoptotic pathway, also known as the bcl-2-regulated pathway .
Result of Action
Benzothiazole derivatives have been found to have a wide range of biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
It has been found that benzothiazole derivatives can interact with enzymes such as BCL-2, which is involved in apoptosis
Cellular Effects
Benzothiazole derivatives have been found to have antiproliferative and antitrypanosomal activities . These compounds have shown to affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can have binding interactions with biomolecules, can inhibit or activate enzymes, and can cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
It is known that benzothiazole derivatives can have potent antitrypanosomal activity
Metabolic Pathways
It is known that benzothiazole derivatives can interact with enzymes and cofactors
Transport and Distribution
It is known that benzothiazole derivatives can interact with transporters or binding proteins
Subcellular Localization
It is known that benzothiazole derivatives can be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
2-thiophen-2-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDVGJHQJAJTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302907 | |
| Record name | 2-(2-Thienyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
34243-38-4 | |
| Record name | 34243-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Thienyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Thienyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the luminescent properties of 2-(2-Thienyl)benzothiazole when incorporated into iridium(III) complexes?
A1: Research suggests that when 2-(2-Thienyl)benzothiazole (Hbtth) is used as a ligand in cyclometalated iridium(III) complexes, the resulting complexes exhibit intense, long-lived luminescence both in solution and at low temperatures. [] This luminescence is thought to originate from a triplet excited state with mixed ³IL (π → π) and ³MLCT (dπ(Ir) → π) character. []
Q2: How does the presence of 2-(2-Thienyl)benzothiazole in iridium(III) complexes affect their interaction with biological targets like avidin?
A2: Studies have shown that incorporating 2-(2-Thienyl)benzothiazole into iridium(III) complexes, specifically alongside a biotin moiety, leads to significant emission enhancement and lifetime extension upon binding to avidin. [] This suggests that these complexes could be promising candidates for bioimaging and biosensing applications due to their ability to interact with specific biological targets.
Q3: Are there efficient synthetic routes available for the synthesis of 2-(2-Thienyl)benzothiazole derivatives with improved solubility?
A3: Yes, researchers have developed a synthetic strategy for producing highly soluble fluorescent π-extended 2-(2-Thienyl)benzothiazole derivatives. [, ] This approach utilizes oxidative cyclization of 2-Thienylthioanilide as a key step, potentially facilitating the development of novel materials based on this scaffold.
Q4: What is the potential application of 2-(2-Thienyl)benzothiazole in the development of antimycobacterial drugs?
A4: Research indicates that 2-(2-Thienyl)benzothiazole holds promise as a ligand in the development of Ag(I) and Au(I) complexes with antimycobacterial activity. [] Further investigations into the mechanism of action and efficacy of these complexes are needed to explore their therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



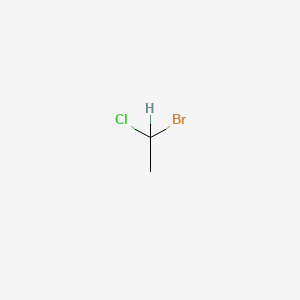


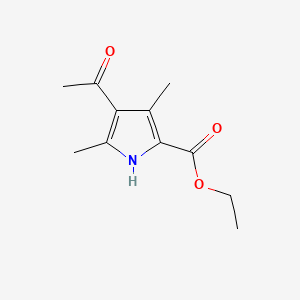
![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/no-structure.png)
